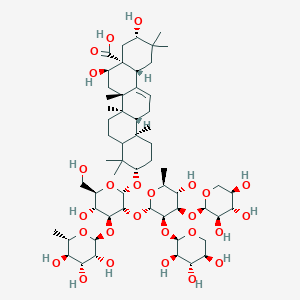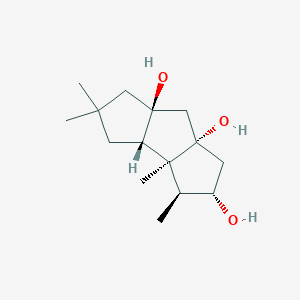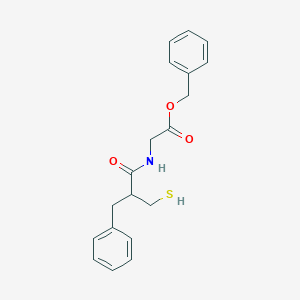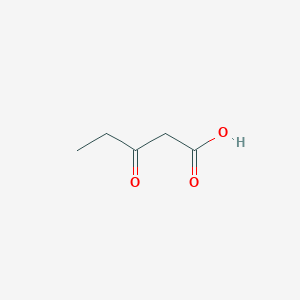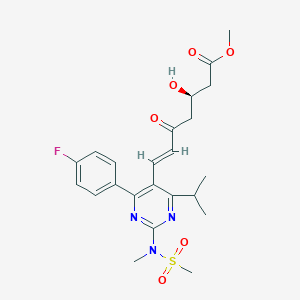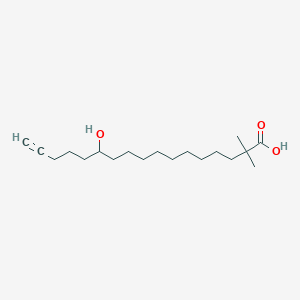
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid (DMHPA) is a fatty acid derivative that has been extensively studied for its potential applications in scientific research. DMHPA is a unique compound due to its triple bond and hydroxyl group, which give it unique chemical properties that make it useful for a variety of applications.
Mécanisme D'action
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's mechanism of action is not yet fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid also appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to reduce cholesterol levels and improve insulin sensitivity. It also appears to have a protective effect on the liver, reducing the risk of liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid in lab experiments is its unique chemical properties. Its triple bond and hydroxyl group make it useful for a variety of applications, including the synthesis of other compounds. However, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's high cost and limited availability can be a limitation for some researchers.
Orientations Futures
There are several future directions for research on 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid as a cancer therapy. Additionally, research into 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases. Finally, there is potential for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid to be used in the synthesis of other compounds, leading to the development of new drugs and materials.
Méthodes De Synthèse
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can be synthesized through several methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol and the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with potassium hydroxide and iodine. The latter method is preferred due to its higher yield and purity.
Applications De Recherche Scientifique
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is its potential as a cancer treatment. Studies have shown that 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have anti-inflammatory and anti-bacterial properties, making it useful for the treatment of a variety of diseases.
Propriétés
Numéro CAS |
148019-73-2 |
|---|---|
Nom du produit |
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid |
Formule moléculaire |
C19H34O3 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
12-hydroxy-2,2-dimethylheptadec-16-ynoic acid |
InChI |
InChI=1S/C19H34O3/c1-4-5-11-14-17(20)15-12-9-7-6-8-10-13-16-19(2,3)18(21)22/h1,17,20H,5-16H2,2-3H3,(H,21,22) |
Clé InChI |
NKCUSUZBSTZOHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
SMILES canonique |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
Synonymes |
2,2-DHHA 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
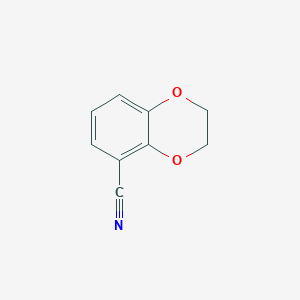
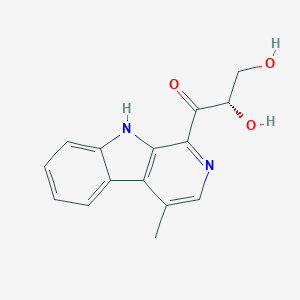
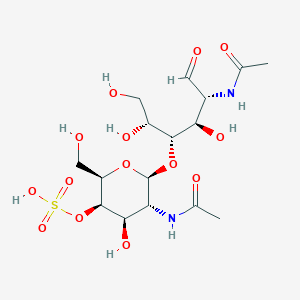
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
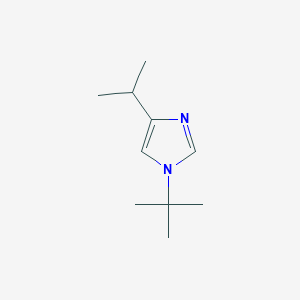
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
